Roflumilast-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roflumilast-d4 is intended for use as an internal standard for the quantification of roflumilast . Roflumilast is a medication that acts as a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4) . It reduces inflammation in the lungs that leads to COPD (chronic obstructive pulmonary disease) .
Synthesis Analysis
The synthesis of Roflumilast involves several steps including oxidation, acylation, and amidation . A detailed study on the physicochemical characterization and compatibility of Roflumilast with various pharmaceutical excipients has been published .Molecular Structure Analysis
Roflumilast-d4 has a molecular formula of C17H10D4Cl2F2N2O3 . The DSC curve showed a sharp endothermic melting peak at 160.43 °C for roflumilast .Chemical Reactions Analysis
Roflumilast was found to be compatible with magnesium stearate and had some physical interactions with croscarmellose sodium, microcrystalline cellulose, sodium starch glycolate, and pregelatinized starch .Physical And Chemical Properties Analysis
Roflumilast has a density of 1.5±0.1 g/cm3, a boiling point of 430.6±45.0 °C at 760 mmHg, and a flash point of 214.2±28.7 °C . The DSC analysis showed that roflumilast was compatible with magnesium stearate .Scientific Research Applications
1. Treatment of Chronic Plaque Psoriasis
- Summary of Application : Roflumilast Cream 0.3% is under investigation as a once-daily, nonsteroidal, topical treatment for psoriasis .
- Methods of Application : In a phase 2b randomized, double-blind, 12-week trial of 331 adults with chronic plaque psoriasis, roflumilast cream once daily was found to be superior to vehicle cream . This multicenter, open-label, 52-week study was also conducted to assess long-term safety of roflumilast 0.3% cream in patients with chronic plaque psoriasis .
- Results or Outcomes : The study found that roflumilast cream was well tolerated and superior to the vehicle cream .
2. Treatment of Chronic Obstructive Pulmonary Diseases (COPD)
- Summary of Application : Roflumilast is an orally available inhibitor of phosphodiesterase (PDE) type 4, which is widely used in chronic obstructive pulmonary diseases .
- Methods of Application : The interaction of Roflumilast with cyclodextrins (CDs) was studied to improve its solubility and reduce adverse effects like diarrhea and nausea . The Higuchi-Connors method was used to determine the complexation constant with different CDs, pH values, and temperatures .
- Results or Outcomes : The study found that CDs protect the drug during digestion and even improve its bioaccessibility . CDs also reduced the drug’s extreme photosensitivity .
3. Treatment of Sepsis-Induced Acute Kidney Injury
- Summary of Application : Roflumilast is being studied for its potential protective effects in sepsis-induced acute kidney injury .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this research are not specified in the source .
4. Improvement of Drug Solubility
- Summary of Application : The interaction of Roflumilast with cyclodextrins (CDs) was studied to improve its solubility and reduce adverse effects like diarrhea and nausea .
- Methods of Application : The Higuchi-Connors method was used to determine the complexation constant with different CDs, pH values, and temperatures . Molecular docking was used to predict interaction between the complexes . An in vitro digestion experiment was carried out to test roflumilast protection .
- Results or Outcomes : The study found that CDs protect the drug during digestion and even improve its bioaccessibility . CDs also reduced the drug’s extreme photosensitivity .
5. Treatment of Mild Cognitive Impairment
- Summary of Application : Roflumilast, a PDE4 inhibitor, has demonstrated efficacy in enhancing episodic memory in healthy adults and elderly participants with pronounced memory impairment, indicative of amnestic mild cognitive impairment (aMCI) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this research are not specified in the source .
6. Protection Against Renal Dysfunction
- Summary of Application : Roflumilast has been shown to alleviate inflammatory responses, thus regulating airway inflammation. Additionally, roflumilast therapy dramatically enhanced B-cell lymphoma 2 (Bcl-2) expression, an anti-apoptotic marker lowered in septic animals .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Previous research has indicated that roflumilast may help reverse sepsis-induced liver and lung harm, but whether it is also effective in reversing sepsis-induced renal impairment remains unknown .
Safety And Hazards
Future Directions
Roflumilast is used to prevent the symptoms (flare-ups) of chronic obstructive pulmonary disease (COPD). This medicine is available only with your doctor’s prescription . There are ongoing studies to determine whether roflumilast protects against renal dysfunction, inflammatory response, and apoptosis in sepsis-induced kidney damage .
properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roflumilast-d4 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.